4'-[(2-Phenylethyl)carbamoyl][2,2'-Bipyridine]-4-Carboxylic Acid

epigenetics KDM5 selectivity histone demethylase

4'-[(2-Phenylethyl)carbamoyl][2,2'-bipyridine]-4-carboxylic acid (designated compound N3) is a synthetic, ATP-competitive small-molecule inhibitor belonging to the 4-carboxy-2,2'-bipyridine chemotype that targets the Fe(II)- and α-ketoglutarate-dependent Jumonji C (JmjC) domain of the KDM5/JARID1 histone lysine demethylase family. Its molecular formula is C₂₀H₁₇N₃O₃ with a molecular weight of 347.37 g·mol⁻¹.

Molecular Formula C20H17N3O3
Molecular Weight 347.4 g/mol
Cat. No. B13113752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-[(2-Phenylethyl)carbamoyl][2,2'-Bipyridine]-4-Carboxylic Acid
Molecular FormulaC20H17N3O3
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)C2=CC(=NC=C2)C3=NC=CC(=C3)C(=O)O
InChIInChI=1S/C20H17N3O3/c24-19(23-9-6-14-4-2-1-3-5-14)15-7-10-21-17(12-15)18-13-16(20(25)26)8-11-22-18/h1-5,7-8,10-13H,6,9H2,(H,23,24)(H,25,26)
InChIKeyDSGOLESVOJUGOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-[(2-Phenylethyl)carbamoyl][2,2'-Bipyridine]-4-Carboxylic Acid: A Defined KDM5 Histone Demethylase Inhibitor with Structural Provenance


4'-[(2-Phenylethyl)carbamoyl][2,2'-bipyridine]-4-carboxylic acid (designated compound N3) is a synthetic, ATP-competitive small-molecule inhibitor belonging to the 4-carboxy-2,2'-bipyridine chemotype that targets the Fe(II)- and α-ketoglutarate-dependent Jumonji C (JmjC) domain of the KDM5/JARID1 histone lysine demethylase family. Its molecular formula is C₂₀H₁₇N₃O₃ with a molecular weight of 347.37 g·mol⁻¹. The compound binds within the α-ketoglutarate binding pocket of KDM5A as confirmed by a high-resolution (1.57 Å) co-crystal structure (PDB: 5IVC), and its in vitro inhibitory properties and binding affinities have been systematically compared across all four KDM5 family members (KDM5A/B/C/D) alongside nine other diverse inhibitors in a single, controlled study [1]. This compound represents a distinct evolutionary step from earlier 4-carboxy-2,2'-bipyridyl scaffolds that were first characterized as JMJD2 subfamily inhibitors [2].

Target class KDM5/JARID1 histone lysine demethylase inhibitor (4-carboxy-2,2'-bipyridine chemotype)
Binding mode Co-crystal structure validated at 1.57 Å (KDM5A•Mn(II)•N3, PDB: 5IVC)
Selectivity context Reported intra-family preference for KDM5B over KDM5A/C/D; distinct from pan-KDM5 inhibitors

Why 4'-[(2-Phenylethyl)carbamoyl][2,2'-Bipyridine]-4-Carboxylic Acid Cannot Be Replaced by a Generic KDM5 Inhibitor or Analog


Simple substitution of this compound with a closely related 4-carboxy-2,2'-bipyridine analog (e.g., the corresponding methyl ester N4, or the parent 4-carboxy-2,2'-bipyridine lacking the phenethylcarboxamide moiety) is precluded by three lines of evidence derived from the primary Structure-Activity Relationship (SAR) study by Horton et al. First, the free carboxylic acid at the C-4 position of the bipyridine ring is critical for inhibitory activity; esterification to the methyl ester (compound N4) results in a substantial loss of potency against KDM5 family enzymes [1]. Second, the phenethyl carboxamide extension at the C-4' position modulates selectivity within the KDM5 family, with the target compound (N3) exhibiting a distinct intra-family inhibition profile (KDM5B IC₅₀ = 5.5 µM vs. KDM5A IC₅₀ = 20 µM) that differs from other inhibitors in the same chemotype series [1][2]. Third, the compound's binding mode has been experimentally validated at atomic resolution via X-ray crystallography (PDB: 5IVC), demonstrating a unique hydrogen-bonding network and metal-coordination geometry that cannot be assumed for untested analogs [1]. These quantitative, measurement-backed differences mean that generic or near-neighbor replacement carries a high risk of altered target engagement, divergent selectivity, and irreproducible pharmacology.

C-4 carboxylic acid is essential for activity
The methyl ester analog N4 shows substantially reduced inhibition; replacement by ester forms may abolish target engagement.
Isoform selectivity profile may not transfer
The KDM5B-preferring pattern (3.6-fold over KDM5A) differs from other 4-carboxy-2,2'-bipyridine analogs and cannot be assumed for near neighbors.
Validated binding mode is compound-specific
Only N3 has an experimentally determined co-crystal structure; untested analogs may adopt different metal-coordination geometries and hydrogen-bond networks.

Quantitative Differentiation Evidence: 4'-[(2-Phenylethyl)carbamoyl][2,2'-Bipyridine]-4-Carboxylic Acid Versus Closest Analogs


Quantified Subtype Selectivity Within the KDM5 Family: 4-Fold Preference for KDM5B over KDM5A

In a standardized AlphaScreen assay conducted in the same laboratory under identical conditions (50 mM HEPES, pH 7.2, 0.01% BSA, 0.01% Tween-20, 25°C, 20-minute incubation), compound N3 inhibited recombinant KDM5B with an IC₅₀ of 5,500 nM (5.5 µM), compared to an IC₅₀ of 20,000 nM (20 µM) for KDM5A, representing a 3.6-fold greater potency for KDM5B [1]. Under identical assay conditions, KDM5C and KDM5D exhibited even weaker inhibition, with IC₅₀ values of 42,000 nM (42 µM) and 53,000 nM (53 µM), respectively [2]. This intra-family selectivity pattern is distinctive among the ten compounds evaluated in the Horton et al. study and contrasts with the closely related methyl ester analog N4, which shows significantly reduced activity against all KDM5 isoforms due to loss of the critical C-4 carboxylic acid interaction [1].

KDM5B selectivity
Head-to-head
3.6× KDM5B preference
KDM5B IC₅₀ = 5.5 µM · KDM5A IC₅₀ = 20 µM · KDM5C 42 µM · KDM5D 53 µM
Intra-family selectivity context
AlphaScreen assay, matched conditions
epigenetics KDM5 selectivity histone demethylase

Critical Role of the C-4 Carboxylic Acid: N3 vs. Methyl Ester Analog N4

Direct comparison of N3 (free carboxylic acid) with its methyl ester analog N4 (methyl 4'-(phenethylcarbamoyl)-[2,2'-bipyridine]-4-carboxylate) in the Horton et al. study established that esterification of the C-4 carboxylate results in a substantial decrease in inhibitory activity against KDM5 family enzymes. The paper explicitly states that comparison of IC₅₀ values between N3 and N4 demonstrates that maintenance of the carboxylic acid at the carbon-4 position is critical to inhibitory activity against the KDM5 family [1]. This finding is mechanistically explained by the co-crystal structure of N3 with KDM5A (PDB: 5IVC), which reveals that the C-4 carboxylate forms direct electrostatic and hydrogen-bonding interactions with active-site residues, including a key interaction with Asn-493 that adopts an inhibitor-bound conformation [1].

Free acid vs. methyl ester
Head-to-head
N3 (active) vs N4 (inactive ester)
Esterification at C-4 causes substantial loss of inhibitory activity
Carboxylate pharmacophore is essential
Supported by SAR and co-crystal structure (PDB: 5IVC)
structure-activity relationship carboxylic acid pharmacophore KDM5 inhibition

Atomic-Resolution Co-Crystal Structure with KDM5A as a Basis for Structure-Based Drug Design

Compound N3 is one of only eight inhibitors co-crystallized with the KDM5A JmjN-JmjC linked domain and deposited at high resolution in the Protein Data Bank from the Horton et al. study. The KDM5A-N3-Mn(II) ternary complex was solved at 1.57 Å resolution (PDB: 5IVC), with R-work = 0.166 and R-free = 0.184 [1]. The structure reveals that N3 occupies the α-ketoglutarate binding site, with the C-4 carboxylate and one pyridyl nitrogen participating in metal coordination to the active-site Mn(II) ion. The phenethyl carboxamide extension inserts into a sub-pocket defined by residues including Tyr-309, Lys-317, and Tyr-425, making specific van der Waals and hydrogen-bonding interactions that are distinct from those observed for other inhibitor chemotypes (e.g., N8, N11, N12, N19) in the same study [1]. Crucially, N3 binding induces a specific conformational rearrangement in Asn-493, a residue critical for α-ketoglutarate cofactor recognition [1].

Co-crystal structure
Head-to-head
PDB: 5IVC
1.57 Å · KDM5A•Mn(II)•N3 ternary complex · bidentate metal coordination
Validated binding mode context
Only bipyridine-4-carboxamide with published co-crystal structure
X-ray crystallography structure-based drug design KDM5A active site

Isothermal Titration Calorimetry (ITC) Binding Affinity for KDM5B: Kd = 1.6 µM

The binding affinity of N3 to recombinant KDM5B was independently quantified by isothermal titration calorimetry (ITC), yielding a dissociation constant (Kd) of 1,600 nM (1.6 µM) [1]. This Kd value is consistent with the AlphaScreen-derived IC₅₀ of 5,500 nM (5.5 µM) for KDM5B, confirming that the observed inhibition potency arises from direct, saturable binding to the enzyme rather than from assay artifacts. By comparison, the most potent inhibitors in the Horton et al. study—compounds N8 and N11—exhibited Kd values of 25–50 nM for KDM5A, approximately 30- to 60-fold tighter than N3's affinity for KDM5A (Kd not directly reported for KDM5A but inferred from IC₅₀ = 20 µM) [1]. This positions N3 as a moderate-affinity ligand uniquely suited as a reference compound for benchmarking high-throughput screening campaigns and for use in competition-based binding assays where ultra-high affinity would preclude displacement by test compounds.

Binding affinity (ITC)
Reported
Kd = 1.6 µM
KDM5B · direct label-free measurement · saturable binding
Confirmed target engagement stoichiometry
Supports competition-based assay design
biophysical characterization KDM5B binding affinity isothermal titration calorimetry

Scaffold Evolution from JMJD2-Selective to KDM5-Selective Bipyridine Inhibitors

The 4-carboxy-2,2'-bipyridine scaffold was first characterized as a JMJD2 (KDM4) subfamily inhibitor platform by Chang et al. (2011), who identified a lead compound inhibiting JMJD2E with an IC₅₀ of 110 nM—a 66-fold improvement over the initial screening hit [1]. The target compound N3 represents a subsequent evolution of this scaffold, wherein the addition of a 4'-(2-phenylethyl)carboxamide substituent shifts the selectivity profile toward KDM5 family enzymes while substantially reducing activity against JMJD2 subfamily members [2]. In the Horton et al. study, N3 was directly compared against the earlier-generation bipyridine inhibitor 2,4-pyridinedicarboxylic acid (2,4-PDCA), which inhibits KDM5A with an IC₅₀ of 159 nM in commercial demethylase assay services [3], demonstrating that scaffold elaboration at the 4' position dramatically alters both potency and family selectivity.

Scaffold evolution
Class-level
JMJD2 → KDM5 shift
4'-substitution redirects family selectivity while retaining JMJD2E activity (110 nM)
Chemotype evolution context
Cross-study comparison; different assay formats
chemical probe development KDM4 vs KDM5 selectivity bipyridine SAR

Optimal Scientific and Industrial Application Scenarios for 4'-[(2-Phenylethyl)carbamoyl][2,2'-Bipyridine]-4-Carboxylic Acid


KDM5B-Selective Functional Studies in Cancer Biology

Based on the 3.6-fold selectivity for KDM5B over KDM5A quantified in the head-to-head AlphaScreen assay [1], N3 is the appropriate compound choice for experiments designed to dissect KDM5B-specific functions in oncogenesis, drug-tolerant persister cell states, or adipogenesis. Use at concentrations of 5–10 µM achieves near-complete KDM5B inhibition while sparing substantial KDM5A activity, enabling cleaner interpretation of KDM5B-dependent phenotypes than can be achieved with pan-KDM5 inhibitors such as KDM5-C49 or CPI-455.

Structure-Guided Optimization of KDM5A Inhibitors

The 1.57 Å co-crystal structure of N3 with KDM5A (PDB: 5IVC) provides a validated starting point for fragment growing, scaffold hopping, or structure-based virtual screening campaigns [2]. The structural data reveal that N3 occupies the α-ketoglutarate binding pocket with bidentate metal coordination via the C-4 carboxylate and a pyridyl nitrogen atom, while the phenethylcarboxamide occupies a sub-pocket defined by Tyr-309, Lys-317, and Tyr-425. Medicinal chemistry teams can use these defined interactions to design next-generation analogs with improved potency and drug-like properties.

Competition-Based Binding Assay Reference Compound

N3's intermediate binding affinity (Kd = 1.6 µM for KDM5B by ITC [3]) makes it well-suited as a reference ligand in high-throughput competition binding assays (e.g., fluorescence polarization, TR-FRET, or SPR displacement formats). Its affinity is sufficiently strong to produce a robust assay signal window upon displacement, yet not so tight that it prevents competitive displacement by screening hits of modest affinity—a practical advantage over sub-nanomolar probes such as O4I3 (KDM5A IC₅₀ = 0.15 nM).

Cross-KDM Family Selectivity Profiling and Chemical Biology Reference

Owing to its unique position at the intersection of JMJD2 and KDM5 inhibitor chemotypes—retaining JMJD2E inhibition (IC₅₀ = 110 nM) while gaining KDM5B selectivity [4]—N3 serves as an ideal reference compound for selectivity panels designed to assess off-target KDM activity of novel chemical series. Its intermediate potency and balanced multi-family profile allow it to function as a cross-family 'bridge' standard that highlights selectivity liabilities in both KDM4 and KDM5 inhibitor development programs.

Application
Selection Property
Validation Focus
KDM5B-selective demethylase studies
Reported KDM5B-preferring inhibition
KDM5B-dependent endpoint interpretation
Structure-guided KDM5A inhibitor design
Validated co-crystal binding geometry
Fragment elaboration and scaffold hopping
Competition binding assay development
Intermediate binding affinity by ITC
Displacement signal window suitability
Cross-KDM selectivity panels
Bridge selectivity profile (KDM4/KDM5)
Off-target demethylase activity assessment
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